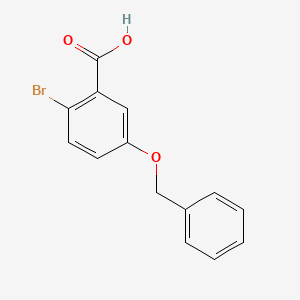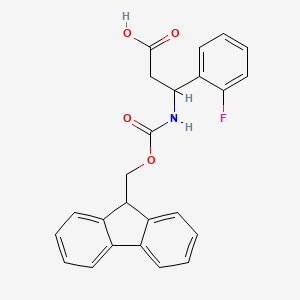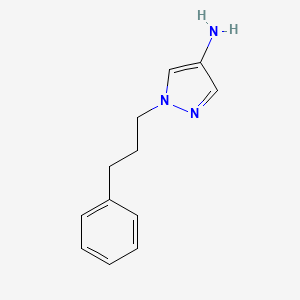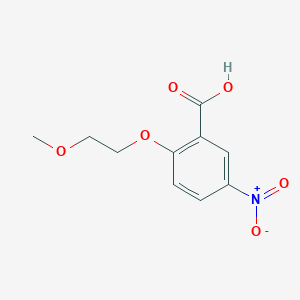
5-(Benzyloxy)-2-bromobenzoic acid
Overview
Description
5-(Benzyloxy)-2-bromobenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group at the 5-position and a bromine atom at the 2-position on the benzene ring
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .
Mode of Action
Benzylic compounds are known to undergo various chemical reactions, including free radical bromination and nucleophilic substitution . The bromine atom in the compound can be replaced by other groups in a nucleophilic substitution reaction, potentially leading to changes in the compound’s biological activity .
Biochemical Pathways
Benzylic compounds are known to be involved in various biochemical processes, including oxidation and reduction reactions . These reactions can affect a wide range of biochemical pathways and have downstream effects on cellular functions .
Pharmacokinetics
Benzylic compounds are generally known to have good bioavailability due to their lipophilic nature, which allows them to cross biological membranes easily . The bromine atom in the compound may also influence its pharmacokinetic properties .
Result of Action
The compound’s potential to undergo various chemical reactions suggests that it could have diverse effects on cellular functions .
Action Environment
The action, efficacy, and stability of 5-(Benzyloxy)-2-bromobenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution in the body . Additionally, the presence of other compounds can affect its stability and reactivity .
Biochemical Analysis
Biochemical Properties
It is known that benzyloxy compounds can be valuable building blocks in organic synthesis
Cellular Effects
Benzoic acid, a related compound, has been shown to have effects on the physicochemical properties and microbial community structure of perilla rhizosphere soil
Molecular Mechanism
Benzylic compounds are known to undergo oxidation and reduction reactions
Dosage Effects in Animal Models
The effects of different dosages of 5-(Benzyloxy)-2-bromobenzoic acid in animal models have not been reported in the literature . Future studies could explore this aspect to understand any threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-bromobenzoic acid typically involves the bromination of 5-(Benzyloxy)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2-position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc or palladium catalysts.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Zinc in acetic acid or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products Formed:
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of 5-(Benzyloxy)benzoic acid.
Substitution: Formation of 5-(Benzyloxy)-2-substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: 5-(Benzyloxy)-2-bromobenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of benzyloxy and bromine substituents on biological activity. It may also be used in the development of new pharmaceuticals .
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for drug development. Research into its biological activity can lead to the discovery of new therapeutic agents .
Industry: In the material science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties .
Comparison with Similar Compounds
5-(Benzyloxy)benzoic acid: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
2-Bromobenzoic acid: Lacks the benzyloxy group, affecting its solubility and reactivity.
5-(Methoxy)-2-bromobenzoic acid: Contains a methoxy group instead of a benzyloxy group, which can influence its chemical properties and reactivity.
Uniqueness: 5-(Benzyloxy)-2-bromobenzoic acid is unique due to the presence of both benzyloxy and bromine substituents, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
2-bromo-5-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHCDWROTMQCEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Azabicyclo[4.1.0]heptane](/img/structure/B3121436.png)

![3-Oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B3121444.png)





